4-(2-aminoethyl)pyridin-2(1H)-one

Description

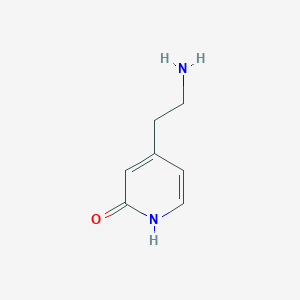

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-3-1-6-2-4-9-7(10)5-6/h2,4-5H,1,3,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWVLANNWOEEMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438458 | |

| Record name | 4-(2-aminoethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746581-25-9 | |

| Record name | 4-(2-aminoethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Aminoethyl Pyridin 2 1h One and Its Derivatives

Established Synthetic Pathways to the 4-(2-aminoethyl)pyridin-2(1H)-one Core Structure

The construction of the this compound scaffold can be approached through several synthetic routes. One common strategy involves the use of pyridine (B92270) precursors. For instance, a multi-stage synthesis starting from pyridine can yield 4-aminopyridine (B3432731), which can then be further functionalized. A notable method involves the reduction of 4-nitropyridine-N-oxide with iron and mineral acids to produce 4-aminopyridine in high yields. semanticscholar.org Specifically, reduction with iron and 25-30% sulfuric acid has been shown to be effective, providing 4-aminopyridine in 85-90% yield after extraction. semanticscholar.org

Another approach starts with 4-bromopyridine (B75155) hydrochloride, which can be reacted with ethylenediamine (B42938) to form 4-(2-aminoethylamino)-pyridine. prepchem.com This intermediate can then potentially be converted to the desired pyridin-2(1H)-one through subsequent reactions. The synthesis of various pyridin-2(1H)-one derivatives often involves the cyclization of appropriate precursors. nih.gov

Strategies for Derivatization at the Pyridin-2(1H)-one Moiety

Once the core this compound structure is obtained, it can be further modified at several positions to generate a library of derivatives. These modifications can be broadly categorized into N-substitution on the pyridinone nitrogen and functionalization of the carbon atoms within the ring.

N-Substitution Reactions on the Pyridinone Nitrogen

The nitrogen atom of the pyridin-2(1H)-one ring is a common site for derivatization. N-alkylation can be achieved by reacting the pyridinone with various alkylating agents. For example, a series of N-substituted pyridin-2(1H)-one derivatives have been synthesized by reacting (E)-ethyl 3-(6-fluoro-4-oxo-4H-chromen-3-yl)acrylate with a variety of amines, including alkylamines and benzylamines, in basic conditions, yielding the desired products in 60-83% yield. niscpr.res.in This method highlights a versatile single-pot, two-step addition-elimination sequence for achieving N-substitution. niscpr.res.in

N-acylation is another important transformation. N-acyl pyridinium-N-aminides can be synthesized and subsequently used in various cycloaddition and transition metal-catalyzed reactions to elaborate the pyridine ring. orgsyn.org

Ring Functionalization at Carbon Centers (e.g., C3, C5, C6 Positions)

Functionalization of the carbon atoms of the pyridin-2(1H)-one ring allows for the introduction of diverse substituents, which can significantly impact the molecule's properties.

C3-Position: The C3 position of pyridines can be challenging to functionalize selectively. researchgate.net However, recent advances have enabled direct C-H arylation at this position. nih.gov Palladium-catalyzed C3-alkenylation is also a viable strategy and is applicable to substituted pyridines. nih.gov

C5 and C6-Positions: Modifications at the C5 and C6 positions are also of interest. For instance, in the context of 1,6-naphthyridin-2(1H)-ones, which share the pyridinone core, various substituents have been introduced at these positions. nih.gov The choice of substituents, including halogens and methoxycarbonyl groups, can influence the reactivity and yield of subsequent reactions. nih.gov

Direct C-H functionalization methods are becoming increasingly important for modifying pyridine and related heterocyclic rings. mdpi.com These methods offer atom-economical routes to introduce new functional groups without the need for pre-functionalized starting materials. researchgate.net

Strategies for Derivatization at the Aminoethyl Side Chain

The aminoethyl side chain of this compound offers another key handle for derivatization, allowing for the introduction of a wide range of functionalities.

Amine Functionalization Reactions (e.g., Amidation, Schiff Base Formation)

The primary amine of the aminoethyl group is readily functionalized through various reactions.

Amidation: Amides can be synthesized through the reaction of the amine with acyl halides or anhydrides. masterorganicchemistry.com Coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) can also be used to facilitate the formation of an amide bond between the amine and a carboxylic acid. masterorganicchemistry.com The resulting amide bond can introduce a variety of new chemical moieties. Amide functionalization can be achieved by reacting the primary amine with an appropriate acid chloride in the presence of a base like pyridine. nih.gov

Schiff Base Formation: The primary amine can react with aldehydes or ketones to form Schiff bases (imines). nih.govyoutube.com This reaction is often reversible and can be used to introduce a wide array of substituents. rsc.org The formation of Schiff bases from 2-(aminomethyl)pyridine and various aldehydes has been well-documented, and these principles can be extended to this compound. nih.gov

Alkyl Chain Modifications and Extension

Modifications to the ethyl linker of the side chain can also be envisioned, although less commonly reported for this specific molecule. General organic synthesis methods could be applied to extend or introduce functionality to the alkyl chain, potentially through multi-step sequences involving protection of the amine and pyridinone moieties followed by chain modification and deprotection.

Green Chemistry Approaches in the Synthesis of this compound Derivatives

The development of environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry. For the synthesis of this compound and its derivatives, green chemistry principles offer a pathway to reduce waste, minimize energy consumption, and utilize less hazardous substances. These approaches focus on efficiency and sustainability, moving away from traditional, often multi-step syntheses that may involve harsh reagents and generate significant waste. Key green strategies applicable to the synthesis of pyridinone derivatives include multicomponent reactions (MCRs), the use of alternative energy sources like microwave and ultrasound irradiation, and the implementation of solvent-free or green solvent conditions.

A significant advancement in the eco-friendly synthesis of pyridinone cores is the use of multicomponent reactions (MCRs). mdpi.comnih.gov MCRs are convergent processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. nih.gov This approach is inherently atom-economical and reduces the need for intermediate purification steps, thus saving time, energy, and solvents. mdpi.comnih.gov For instance, a novel one-pot, three-component reaction for synthesizing 4,6-diaryl-3-cyano-2-pyridone derivatives under solvent-free conditions has been reported, offering high yields and short reaction times. mdpi.com This method involves the condensation of alkenes, ketones, and ammonium (B1175870) acetate (B1210297) under dry heating conditions. mdpi.com While not directly applied to this compound, this strategy demonstrates the potential for constructing the pyridinone ring with high efficiency and minimal environmental impact. The principles of this reaction could be adapted by selecting appropriate starting materials to yield derivatives structurally related to the target compound.

Another cornerstone of green synthetic chemistry is the application of alternative energy sources. Microwave-assisted synthesis, for example, has been recognized as a valuable green chemistry tool. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.govnih.govumich.edu A notable example is the microwave-assisted synthesis of 2,3-dihydro-4-pyridinones from curcumin (B1669340) and primary amines using Montmorillonite K-10 clay as a catalyst. nih.gov This solid-supported, solvent-free approach highlights the potential for rapid and efficient synthesis of pyridinone derivatives under environmentally friendly conditions. nih.gov Similarly, novel pyridinyl-1,3,5-triazine-2,4-diamine hybrids have been synthesized via a one-step, multi-component reaction under neat (solvent-free) microwave irradiation, showcasing excellent atom economy and reduced reaction times. nih.gov

Ultrasound irradiation is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. nih.govnih.gov This method can lead to shorter reaction times, improved yields, and milder reaction conditions. An efficient one-pot, four-component synthesis of pyridin-2(1H)-one derivatives has been developed using ultrasound irradiation at room temperature. nih.gov This procedure, involving a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate, demonstrates excellent yields and a simple workup. nih.gov The application of ultrasound has also been explored for the C-H functionalization of related nitrogen heterocycles like imidazo[1,2-a]pyridines, suggesting its utility in the late-stage modification of pyridinone scaffolds under sustainable conditions. acs.org

The move towards greener solvent systems or solvent-free conditions is another critical aspect of sustainable synthesis. rsc.org Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are emerging as environmentally friendly reaction media due to their low cost, low toxicity, and biodegradability. rsc.org For instance, a glucose-urea deep eutectic solvent has been effectively used for the synthesis of piperidin-4-one derivatives, which share a similar heterocyclic core. rsc.org Catalyst- and solvent-free thermal multicomponent domino reactions have also been developed for the eco-friendly synthesis of diverse and functionalized 2-pyridones. rsc.orgwordpress.comrsc.orgfao.org These reactions proceed with high efficiency and generate a wide range of substituted pyridones without the need for potentially harmful catalysts or solvents. rsc.orgwordpress.comrsc.orgfao.org

While specific green synthetic routes to this compound are not extensively documented in the reviewed literature, the principles and methodologies applied to other pyridinone derivatives provide a clear roadmap for future research. The development of a multicomponent reaction that directly assembles the this compound scaffold or the adaptation of existing pyridone syntheses to microwave, ultrasound, or solvent-free conditions are promising avenues for creating a truly green and sustainable manufacturing process for this important compound and its analogues.

The following table summarizes the key features of various green chemistry approaches that could be applied to the synthesis of this compound derivatives, based on findings for related structures.

| Green Chemistry Approach | Key Advantages | Representative Example (for related pyridinones) | Reference |

| Multicomponent Reactions (MCRs) | High atom economy, reduced reaction steps, operational simplicity. | Three-component synthesis of 4,6-diaryl-3-cyano-2-pyridones under solvent-free conditions. | mdpi.com |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, cleaner reactions. | Synthesis of 2,3-dihydro-4-pyridinones from curcumin and amines on a solid support. | nih.gov |

| Ultrasound-Assisted Synthesis | Shorter reaction times, excellent yields, simple workup procedures. | One-pot, four-component synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives. | nih.gov |

| Solvent-Free/Green Solvents | Reduced waste, lower toxicity, often easier product isolation. | Thermal, catalyst- and solvent-free synthesis of diverse 2-pyridone derivatives. | rsc.orgwordpress.com |

Advanced Spectroscopic and Crystallographic Characterization of 4 2 Aminoethyl Pyridin 2 1h One and Its Complexes

Vibrational Spectroscopy (FTIR, Raman) for Structural Assignment and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within 4-(2-aminoethyl)pyridin-2(1H)-one and probing the nature of its hydrogen bonding interactions. The pyridin-2(1H)-one core contains a cyclic amide (lactam) group, while the side chain features a primary amine. Both moieties are strong participants in hydrogen bonding.

In FTIR and Raman spectra, the key vibrational modes would include:

N-H Stretching: The primary amine (-NH2) and the ring amide (N-H) would exhibit stretching vibrations, typically in the 3200-3500 cm⁻¹ region. The presence of strong intermolecular hydrogen bonding, especially the characteristic amide-amide dimerization, would be expected to broaden these bands and shift them to lower wavenumbers.

C=O Stretching: The amide carbonyl (C=O) stretch is a very strong and characteristic band in the infrared spectrum, anticipated to appear between 1650 and 1690 cm⁻¹. Its precise position is highly sensitive to hydrogen bonding; a lower frequency suggests stronger hydrogen bonding interactions with the carbonyl oxygen.

C=C and C=N Stretching: Vibrations from the pyridinone ring are expected in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibrations of the primary amine are typically observed near 1600 cm⁻¹.

Raman spectroscopy would complement the FTIR data, particularly for the more symmetric vibrations of the pyridinone ring, providing a more complete picture of the molecule's vibrational framework. The analysis of these spectra in concert allows for a definitive structural assignment and offers profound insight into the supramolecular assembly driven by hydrogen bonds. nih.govmdpi.com

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration | Expected Intensity (IR) |

|---|---|---|---|

| Amine & Amide N-H | 3200 - 3500 | Stretching | Medium-Strong, Broad |

| Aromatic C-H | 3000 - 3100 | Stretching | Medium |

| Aliphatic C-H | 2850 - 2960 | Stretching | Medium |

| Amide C=O | 1650 - 1690 | Stretching | Strong |

| Ring C=C, C=N | 1400 - 1650 | Stretching | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional techniques (like COSY and HSQC) would provide a complete structural map.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. This would include separate signals for the protons on the pyridinone ring, two methylene (B1212753) (-CH₂-) groups on the ethyl side chain, and the exchangeable protons of the amine (-NH₂) and amide (N-H) groups. The chemical shifts and coupling constants (J-values) between adjacent protons would confirm the connectivity of the ethyl chain and its position on the ring.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. Key signals would include the carbonyl carbon (C=O) at a low field (downfield), typically around 160-170 ppm, carbons of the pyridinone ring, and the two distinct aliphatic carbons of the ethyl chain.

The number of signals and their chemical shifts provide unambiguous evidence for the proposed structure. bas.bgyoutube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 160 - 170 |

| Ring C-3, C-5, C-6 | 6.0 - 8.0 | 100 - 145 |

| Ring C-4 | - | 140 - 155 |

| -CH₂- (adjacent to ring) | 2.7 - 3.0 | 35 - 45 |

| -CH₂- (adjacent to amine) | 2.9 - 3.2 | 40 - 50 |

| Amide N-H | 10 - 13 (broad) | - |

Mass Spectrometry Techniques in the Structural Analysis of the Compound and Its Metabolites

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and studying its fragmentation patterns, which provides structural clues. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The fragmentation in the mass spectrometer would likely proceed through predictable pathways:

Molecular Ion Peak ([M+H]⁺): In electrospray ionization (ESI), a prominent peak corresponding to the protonated molecule would be observed, confirming the molecular weight of 152.19 g/mol (for C₈H₁₂N₂O).

Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a CH₂NH₂ radical, leading to a significant fragment ion.

Side Chain Fragmentation: Cleavage of the bond between the two methylene groups of the ethyl side chain is also a probable fragmentation pathway.

Ring Fragmentation: The pyridinone ring itself can undergo fragmentation, often initiated by the loss of carbon monoxide (CO).

Tandem MS (MS/MS) techniques are particularly useful for identifying metabolites. After administration in a biological system, the parent compound may undergo metabolic transformations such as hydroxylation, N-oxidation, or conjugation (e.g., glucuronidation). mdpi.com These modifications result in specific mass shifts from the parent drug, allowing for their detection and structural characterization by analyzing their unique fragmentation patterns. nih.govnih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 153.1 | [M+H]⁺ | Protonated parent molecule |

| 123.1 | [M+H - CH₂NH]⁺ | Alpha-cleavage at the amine |

| 136.1 | [M+H - NH₃]⁺ | Loss of ammonia |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the pyridin-2(1H)-one tautomeric form and revealing the molecule's preferred conformation.

Key structural insights from a crystallographic study would include:

Conformation of the Side Chain: The analysis would determine the torsion angle around the C-C bond of the aminoethyl group, revealing whether it adopts a gauche or anti conformation. This is critical for understanding how the molecule interacts with its neighbors.

Planarity of the Ring: The pyridinone ring is expected to be largely planar.

Hydrogen Bonding Geometry: It would provide exact distances and angles for all hydrogen bonds, offering a definitive map of the supramolecular structure. mdpi.com

Table 4: Typical Bond Lengths and Angles Expected from Crystallographic Analysis

| Bond/Angle | Type | Expected Value |

|---|---|---|

| C=O | Amide Carbonyl Bond Length | ~1.24 Å |

| C-N (amide) | Amide C-N Bond Length | ~1.35 Å |

| C-C (aliphatic) | Single Bond Length | ~1.53 Å |

| C-N (amine) | Single Bond Length | ~1.47 Å |

| O=C-N | Amide Bond Angle | ~125° |

Analysis of Supramolecular Interactions in Crystalline Structures of this compound Derivatives

The solid-state architecture of this compound and its derivatives would be dominated by a network of hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the amide N-H and the amine -NH₂) and acceptors (the carbonyl oxygen and the ring nitrogen).

The most prominent supramolecular interaction anticipated is the formation of a centrosymmetric dimer via a pair of N-H···O=C hydrogen bonds between the amide groups of two molecules. This is a highly stable and common motif for 2-pyridinone structures. rsc.org

Beyond this primary dimer, the aminoethyl side chain provides further opportunities for extending the structure into 2D or 3D networks. The primary amine can act as a hydrogen bond donor, potentially linking the dimers together by forming hydrogen bonds with the carbonyl oxygen or the ring nitrogen of adjacent dimers. nih.govmdpi.com These interactions are fundamental to the crystal packing and dictate the material's physical properties, such as solubility and melting point. A study of these interactions is crucial for understanding polymorphism, where different crystalline forms of the same compound can arise from different hydrogen-bonding networks. rsc.org

Computational and Theoretical Investigations of 4 2 Aminoethyl Pyridin 2 1h One

Quantum Chemical Calculations of Spectroscopic Properties

Calculated UV-Vis absorption spectra and theoretical vibrational frequencies for 4-(2-aminoethyl)pyridin-2(1H)-one have not been reported.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

No molecular dynamics simulation studies detailing the conformational preferences or the influence of solvents on the structure of this compound were identified.

In Silico Prediction of Reactivity and Potential Interaction Sites

Without the foundational DFT and MD data, a specific in silico prediction of reactivity and interaction sites for this compound cannot be constructed.

Information Regarding the Coordination Chemistry of this compound Remains Elusive

A thorough review of available scientific literature reveals a significant lack of specific research on the coordination chemistry of the compound this compound. While extensive research exists for the related compound, 4-(2-aminoethyl)pyridine (B79904), the addition of the carbonyl group at the 2-position of the pyridine (B92270) ring fundamentally alters the molecule's structure and electronic properties, creating the distinct compound this compound. Consequently, the coordination behavior of this pyridinone derivative cannot be extrapolated from its pyridine analogue.

Efforts to locate studies detailing the chelation behavior, synthesis of metal complexes, structural analyses, or catalytic applications specifically for this compound have been unsuccessful. The scientific community has published extensively on the coordination of various pyridine derivatives, but this particular pyridinone compound does not appear to have been a subject of investigation in the context of coordination chemistry.

Research into other hydroxypyridinone-based ligands demonstrates their potential as effective metal chelators, particularly for hard metal ions. For instance, derivatives of 3-hydroxy-4-pyridinones are well-documented for their strong binding affinity. However, this general information on a class of related compounds does not provide the specific data required to detail the coordination chemistry of this compound as requested.

Without dedicated research on the synthesis, characterization, and application of metal complexes involving this compound, it is not possible to provide a scientifically accurate article on its coordination chemistry. Further experimental investigation into this specific compound is necessary to elucidate its properties as a ligand.

Reactivity and Reaction Mechanisms of 4 2 Aminoethyl Pyridin 2 1h One

Nucleophilic and Electrophilic Reactivity of the Pyridinone Ring System

The pyridin-2(1H)-one ring is an interesting case of a heterocyclic system where the reactivity is dictated by a delicate balance of electronic effects. It can be considered a vinylogous amide, which influences the electron distribution within the ring. The presence of the carbonyl group at the 2-position and the nitrogen atom at the 1-position significantly impacts its aromatic character and, consequently, its reactivity towards electrophiles and nucleophiles.

In its neutral form, the pyridinone ring possesses a degree of aromaticity. However, it is generally more susceptible to electrophilic attack than pyridine (B92270) itself, due to the electron-donating character of the nitrogen atom and the carbonyl oxygen. Electrophilic substitution reactions, such as nitration and halogenation, are generally directed to the 3- and 5-positions, which are ortho and para to the electron-donating nitrogen and meta to the electron-withdrawing carbonyl group. rsc.org Studies on the nitration of 2-pyridone have shown that the reaction can occur on the free base, with the orientation of substitution being dependent on the acidity of the medium. rsc.org

Conversely, the pyridinone ring is activated towards nucleophilic attack, particularly at the 4- and 6-positions, which are conjugated with the electron-withdrawing carbonyl group. The presence of a good leaving group at these positions facilitates nucleophilic aromatic substitution. For instance, the hydrolysis of α-chloro-N-methyl-4-pyridone is significantly faster than that of the corresponding 2-pyridone isomer, a phenomenon attributed to the greater contribution of a zwitterionic resonance structure in the 4-pyridone, which enhances its polarity and reactivity towards nucleophiles. nih.gov This suggests that the 4-position of the pyridin-2(1H)-one ring in our target molecule is a prime site for nucleophilic attack.

Reactivity of the Aminoethyl Side Chain in Various Organic Transformations

The aminoethyl side chain of 4-(2-aminoethyl)pyridin-2(1H)-one possesses a primary amine, a versatile functional group that can participate in a wide array of organic transformations. The nucleophilicity of this amine allows it to readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds.

Acylation: The primary amine can be easily acylated using various acylating agents like acid chlorides, anhydrides, or activated esters to form the corresponding amides. This reaction is a common strategy for introducing new functional groups or for protecting the amine during other transformations. For example, in the synthesis of related substituted pyridin-2(1H)-ones, amino groups on the ring are acylated using acid chlorides in the presence of a base like triethylamine. nih.gov A general protocol for the O-acetylation of hydroxyl groups using acetic anhydride (B1165640) in pyridine is also well-established and can be adapted for the N-acetylation of primary amines. nih.gov

Alkylation: The primary amine can also undergo alkylation with alkyl halides or other electrophiles. However, over-alkylation to form secondary, tertiary, and even quaternary ammonium (B1175870) salts is a common side reaction that needs to be carefully controlled. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

The reactivity of the amino group can be influenced by the pyridinone ring. The electron-withdrawing nature of the pyridone ring might slightly decrease the basicity and nucleophilicity of the amino group compared to a simple alkylamine. However, this effect is transmitted through a two-carbon chain, so its impact is likely to be modest.

Mechanistic Studies of Key Reactions Involving the Pyridinone Moiety and Its Derivatives

While specific mechanistic studies on this compound are not extensively reported, we can infer the mechanisms of its key reactions from studies on analogous systems.

Nucleophilic Substitution on the Pyridinone Ring: As mentioned earlier, nucleophilic aromatic substitution on the 4-position of a pyridone ring proceeds via an addition-elimination mechanism. The attack of a nucleophile at the C4 position leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The negative charge is delocalized over the pyridone ring, including the electronegative oxygen and nitrogen atoms, which stabilizes the intermediate. The subsequent departure of a leaving group restores the aromaticity of the ring. The enhanced reactivity of 4-pyridones compared to 2-pyridones in hydrolysis reactions supports the importance of zwitterionic resonance contributors in stabilizing the transition state leading to the intermediate. nih.gov

Electrophilic Substitution on the Pyridinone Ring: Electrophilic aromatic substitution on the pyridinone ring also proceeds through a standard mechanism involving the attack of an electrophile to form a carbocationic intermediate (a sigma complex or Wheland intermediate). The position of attack is governed by the stability of this intermediate. For 2-pyridones, attack at the 3- and 5-positions leads to more stable intermediates where the positive charge is not placed on the carbon atom attached to the electron-withdrawing carbonyl group. Kinetic studies on the nitration of 2-pyridones have shown that the reaction proceeds on the free base, and the regioselectivity can be influenced by the reaction conditions. rsc.org

Reactions of the Aminoethyl Side Chain: The mechanisms of reactions involving the aminoethyl side chain are well-established in organic chemistry. For instance, acylation with an acid chloride proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. Alkylation with an alkyl halide is a typical SN2 reaction where the amine acts as the nucleophile.

Biological Activities and Pharmacological Potential of 4 2 Aminoethyl Pyridin 2 1h One Derivatives

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antitubercular)

Derivatives of the pyridinone scaffold have demonstrated significant potential in combating various microbial infections.

Antibacterial and Antifungal Activity:

A variety of pyridine (B92270) derivatives have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govnih.gov For instance, certain pyridine carbonitrile derivatives have shown notable antimicrobial activity. researchgate.net Specifically, one such derivative, compound 3b, exhibited activity against Candida albicans comparable to the standard antifungal drug miconazole. researchgate.net Another study highlighted that compounds belonging to the pyran, pyridine, indenopyran, thiazolopyridine, and chromene series displayed high antimicrobial activity. nih.gov

Research has also explored the antibacterial effects of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli. mdpi.com All the synthesized compounds in this series were found to be effective antibacterial agents. mdpi.com Similarly, novel quaternary ammonium (B1175870) derivatives of 4-pyrrolidino pyridine have been synthesized, with two compounds showing good inhibitory effects against Escherichia coli and Staphylococcus aureus. mdpi.com Furthermore, some newly synthesized pyrimidinone and oxazinone derivatives fused with thiophene (B33073) rings have demonstrated good antibacterial and antifungal activities, comparable to standard drugs like streptomycin (B1217042) and fusidic acid. nih.govmdpi.com

The antimicrobial activity of certain pyridine derivatives has been tested against a panel of microorganisms including Bacillus subtilis, Bacillus cereus, Sarcina lutea, Rhodotorula glutinis, Candida utilis, Saccharomyces cerevisiae, Aspergillus niger, Geotrichum candidum, and Penicillium roqueforti. nih.gov Several of these compounds showed efficient inhibitory properties against at least one bacterial strain. nih.gov Additionally, pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have been synthesized and evaluated for their in vitro antibacterial activities against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with some derivatives showing moderate activity. japsonline.com

Table 1: Antibacterial and Antifungal Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Key Findings | Reference(s) |

| Pyridine carbonitrile derivative (3b) | Candida albicans | Activity comparable to miconazole. | researchgate.net |

| Pyran, pyridine, indenopyran, thiazolopyridine, and chromene series | Gram-positive and Gram-negative bacteria, Fungi | Displayed high antimicrobial activity. | nih.gov |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL-producing Escherichia coli | All tested compounds were effective. | mdpi.com |

| Quaternary ammonium derivatives of 4-pyrrolidino pyridine | Escherichia coli, Staphylococcus aureus | Two compounds showed good inhibitory effects. | mdpi.com |

| Pyrimidinone and oxazinone derivatives fused with thiophene rings | Bacteria and Fungi | Good activity, comparable to streptomycin and fusidic acid. | nih.govmdpi.com |

| Pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Some derivatives showed moderate activity. | japsonline.com |

Antitubercular Activity:

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Pyrimidine-containing compounds have gained significant attention in this area, with several entering clinical trials. nih.gov Research into pyrimidin-4(3H)-one derivatives has revealed that hydrophobic substituents at the R1 and R2 positions are important for their antitubercular potency. nih.gov Both nitrogens of the pyrimidinone ring were found to be essential for maintaining activity against M. tuberculosis. nih.gov Interestingly, a compound with the carbonyl functionality at the 2-position of the pyrimidine (B1678525) ring maintained similar activity to the 4-position isomer. nih.gov

Antitumor and Anticancer Potential

The pyridinone core has been a fruitful starting point for the development of novel anticancer agents. nih.govnih.gov

Substituted 4-amino-2H-pyran-2-one (APO) analogs, which are simplified monocyclic structures compared to the tricyclic neo-tanshinlactone, have been identified as a new class of cytotoxic agents. nih.gov Several of these APO analogs displayed significant tumor cell growth inhibitory activity in vitro. nih.gov

Furthermore, nicotinonitrile derivatives have been used as scaffolds to create new antineoplastic agents. nih.gov The cytotoxic activities of these synthesized derivatives were evaluated against various cancer cell lines, with results indicating that all tested compounds have promising potential. nih.gov Notably, the activity of these compounds varied depending on the cancer cell line, suggesting a degree of selectivity. nih.gov For instance, one compound, 14a, was found to be the most active against all tested cancer cell lines. nih.gov Importantly, these derivatives showed lower toxicity towards normal peripheral blood mononuclear cells. nih.gov

The antiproliferative activity of 4-amino-1-beta-D-ribofuranosylpyrrolo[2,3-d]pyridazin-7(6H)-one and its related derivatives has also been investigated in several human tumor cell lines. nih.gov Halo-substituted derivatives, in particular, exhibited significant cytotoxicity. nih.gov

Table 2: Anticancer Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

| Substituted 4-amino-2H-pyran-2-one (APO) analogs | Various | Displayed significant tumor cell growth inhibitory activity. | nih.gov |

| Nicotinonitrile derivatives | Various | All tested compounds showed promising potential. Compound 14a was the most active. Lower toxicity to normal cells. | nih.gov |

| 4-Amino-1-beta-D-ribofuranosylpyrrolo[2,3-d]pyridazin-7(6H)-one derivatives (halo-substituted) | L1210, H.Ep.2, KB | Exhibited significant cytotoxicity. | nih.gov |

Anti-inflammatory Effects

Derivatives of pyridine-4-one have demonstrated significant anti-inflammatory properties. nih.govnih.gov These compounds are known to act as iron chelators, which may contribute to their anti-inflammatory effects, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.govnih.gov

In studies using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice, three new derivatives of 3-hydroxy-pyridine-4-one (compounds A, B, and C) all showed significant anti-inflammatory activity. nih.govnih.gov On a molar basis, compound A, which has a benzyl (B1604629) group substitution on the pyridine ring, exhibited the greatest potency. nih.govnih.gov The anti-inflammatory effect of these derivatives may be due to a reduction in the production of prostaglandins, nitric oxide, bradykinin, or other inflammatory mediators. nih.gov

Additionally, 2-pyridone derivatives are recognized for their anti-inflammatory activities, among other biological effects. researchgate.net

Cardiotonic Activity

A series of 3-, 4-, and 5-pyridyl-2(1H)-quinolone derivatives have been synthesized and tested for their positive inotropic (cardiotonic) activity. nih.gov Several of these derivatives, particularly those with a pyridyl ring in the 5-position, were found to be significantly more potent than the reference drugs sulmazole (B1682527) and milrinone. nih.gov

Another class of compounds, 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones, has also been identified as a new class of positive inotropic agents. nih.gov Most compounds in this series produced dose-related increases in myocardial contractility. nih.gov The introduction of a methyl substituent at the 5-position of the lead compound resulted in the most potent compound in the series, which was more potent than milrinone. nih.gov The inotropic effects of these compounds are believed to be mediated through the selective inhibition of cardiac phosphodiesterase fraction III. nih.gov

Neuroprotective Properties and Relevance to Neurological Disorders

4-Aminopyridine (B3432731) (4-AP), a derivative of pyridine, has shown promise for its neuroprotective properties and is used as a symptomatic therapy in several neurological disorders, including multiple sclerosis (MS). nih.govnih.gov Its beneficial effects in MS, such as improved visual function and motor skills, are attributed to its ability to block axonal voltage-gated potassium (Kv) channels, which enhances nerve conduction along demyelinated axons. nih.govnih.gov

Beyond its symptomatic effects, evidence suggests that 4-AP may have additional neuroprotective features. nih.govnih.gov In a model of Alzheimer's disease, 4-AP was found to suppress microglial activation and provide neuroprotection. nih.gov In vitro studies have also shown that 4-AP can protect neurons from various forms of cellular stress. nih.gov

Furthermore, research into new natural anti-neurodegenerative compounds has identified compounds with neuroprotective effects that could potentially be developed into therapeutic agents for neurodegenerative diseases like Parkinson's disease. google.com

Antiviral Activity (e.g., Anti-HIV-1, Anti-Arboviral)

Pyridinone derivatives have emerged as a significant class of compounds with potent antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).

Anti-HIV-1 Activity:

A new class of pyridine oxide derivatives has been identified as inhibitors of HIV-1 replication. nih.govnih.gov These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a key enzyme in the HIV life cycle. nih.govnih.gov The most active compound in this group, JPL-133, showed a high selectivity index in cell cultures. nih.govnih.gov While these derivatives are effective against wild-type HIV-1, they can lose activity against strains with certain mutations in the reverse transcriptase enzyme. nih.govnih.gov However, many of these compounds retain their potency against virus strains with other NNRTI-characteristic mutations, suggesting a potential advantage in overcoming drug resistance. nih.govnih.gov

Interestingly, some pyridine oxide derivatives inhibit both HIV-1 and HIV-2, suggesting a different mechanism of action beyond just RT inhibition. natap.org These compounds appear to interfere with a post-integration step in the HIV replication cycle, potentially affecting the transcription process. natap.org This dual mode of action makes this class of compounds particularly interesting for further development in anti-HIV chemotherapy. natap.org

Other research has focused on synthesizing hybrid molecules, such as combining 4-nitroimidazole (B12731) with a 5-hydroxy-4-pyridinone moiety, with the aim of creating more effective NNRTIs. kuleuven.be While the designed molecules showed good binding in molecular docking studies, they were found to be cytotoxic in cell-based assays. kuleuven.be

Anti-Arboviral and Other Antiviral Activities:

The antiviral potential of pyridinone derivatives extends beyond HIV. For instance, new 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives have been synthesized and shown to have inhibitory effects against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAYV), and vesicular stomatitis virus (VSV). researchgate.net

Furthermore, pyrazolopyridine-containing small molecules have been discovered with potent and broad-spectrum antiviral activity against multiple strains of enterovirus D68 (EV-D68), enterovirus A71 (EV-A71), and coxsackievirus B3 (CVB3). nih.gov Mechanistic studies have shown that these compounds target the conserved viral 2C protein. nih.gov

Derivatives of 4-amino-1-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7(6H)-one have also been evaluated for their antiviral activity, with some compounds showing activity against human cytomegalovirus (HCMV). nih.gov Additionally, novel uridine (B1682114) glycoconjugates, which are derivatives of 4-aminophenyl 1-thioglycosides, have been designed and synthesized, showing in vitro antiviral activity against hepatitis C virus (HCV) and classical swine fever virus (CSFV). mdpi.com

Table 3: Antiviral Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Target Virus(es) | Mechanism of Action/Key Findings | Reference(s) |

| Pyridine oxide derivatives | HIV-1 | Non-nucleoside reverse transcriptase inhibitors (NNRTIs). | nih.govnih.gov |

| Pyridine oxide derivatives | HIV-1, HIV-2 | Dual mode of action, including post-integration inhibition. | natap.org |

| 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives | HSV-1, MAYV, VSV | Inhibitory effects observed. | researchgate.net |

| Pyrazolopyridine-containing small molecules | EV-D68, EV-A71, CVB3 | Target the conserved viral 2C protein. | nih.gov |

| 4-Amino-1-beta-D-ribofuranosylpyrrolo[2,3-d]pyridazin-7(6H)-one derivatives | HCMV | Active in plaque- and yield-reduction assays. | nih.gov |

| Uridine glycoconjugates (derivatives of 4-aminophenyl 1-thioglycosides) | HCV, CSFV | In vitro antiviral activity confirmed. | mdpi.com |

Antioxidant Activity

Research has indicated that certain derivatives possess antioxidant properties. For example, a deoxyribose assay with a specific quinolin-8-ol analogue demonstrated potent antioxidant activity. acs.org This activity is often linked to the ability of these compounds to chelate iron, thereby preventing the generation of harmful reactive oxygen species. acs.org

Molecular Interactions and Proposed Mechanisms of Action

Ligand-Target Binding Studies (e.g., Enzyme Inhibition, Receptor Modulation)

Derivatives of the 4-(2-aminoethyl)pyridin-2(1H)-one scaffold have been identified as potent inhibitors of several key enzyme families, particularly those involved in epigenetic regulation and cancer progression.

Histone Demethylase Inhibition: A primary target for pyridin-2(1H)-one derivatives is the KDM5/JARID1 family of Fe(II)- and α-ketoglutarate-dependent histone demethylases, which are implicated as oncogenic drivers. nih.gov These enzymes remove methyl groups from lysine (B10760008) 4 of histone H3 (H3K4). biorxiv.org

KDM5-C49 , a potent inhibitor of KDM5 demethylases, inhibits KDM5A, KDM5B, and KDM5C with IC₅₀ values in the nanomolar range. nih.govmedchemexpress.com

Virtual screening has successfully identified other pyridinone-related scaffolds, such as substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylates, as potent inhibitors of JMJD2A, another JumonjiC domain-containing histone demethylase. nih.gov

Tropomyosin Receptor Kinase (TRK) Inhibition: The pyridin-2(1H)-one scaffold served as the basis for developing potent inhibitors against Tropomyosin receptor kinase (TRK), a clinically validated antitumor target. nih.gov Through structure-based drug design, the derivative 14q was identified as a potent and selective TRK inhibitor that blocks cellular TRK signaling and inhibits the viability of cancer cells with TRK fusions. nih.gov

Other Enzyme Targets: The versatility of the pyridinone scaffold is demonstrated by its activity against other enzyme classes.

4-amino-2-pyridone derivatives have been identified as inhibitors of PCSK9 expression, a target for managing cholesterol levels. unipd.it

Other related structures, such as 2-aminopyridine (B139424) derivatives, have shown potent and selective inhibition of human neuronal nitric oxide synthase (nNOS). nih.gov

A derivative of N-((2-aminopyridin-4-yl)methyl)-2-(1-(4-ethylphenylsulfonamido)-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide has been reported as an inhibitor of Prothrombin. bindingdb.org

Table 1: Inhibitory Activity of Pyridin-2(1H)-one Derivatives against Various Enzyme Targets

| Compound/Derivative Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| KDM5-C49 | KDM5A | 40 nM | nih.govmedchemexpress.com |

| KDM5-C49 | KDM5B | 160 nM | medchemexpress.com |

| KDM5-C49 | KDM5C | 100 nM | nih.govmedchemexpress.com |

| Compound 14q | TRK | Potent inhibitor (specific IC₅₀ not stated in abstract) | nih.gov |

| Substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylates | JMJD2A | Low-micromolar potency | nih.gov |

| 4-amino-2-pyridone derivatives | PCSK9 | Effective inhibitor of expression | unipd.it |

| N-((2-aminopyridin-4-yl)methyl) derivative | Prothrombin | 44,000 nM | bindingdb.org |

Identification of Key Hydrogen Bonding Networks and Other Non-Covalent Interaction Motifs

The biological activity of this compound and its analogs is significantly influenced by their ability to form specific non-covalent interactions with their targets.

Hydrogen Bonding: The pyridinone ring, with its keto and endocyclic amine groups, and the aminoethyl side chain are prime sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and pyridine (B92270) nitrogen can act as acceptors. nsf.gov In related 2-aminopyrimidine (B69317) structures, N-H---N hydrogen bonds are observed to form base-pairing motifs, and the amino groups readily donate hydrogen bonds to anionic species. nih.gov Studies on 2-(2-aminoethyl)pyridine (B145717), a close analog, show hydrogen bonding occurs between the ammonium (B1175870) group on the side chain and the nitrogen in the pyridine ring. nih.gov

Salt Bridge Formation: When the terminal amine is protonated, it can form strong salt-bridge interactions. For example, modeling studies of a bipyridyl derivative inhibitor of the histone demethylase JMJD2E suggested that a significant improvement in potency was due to the formation of a salt-bridge between the inhibitor's amine and an aspartate residue (Asp135) in the enzyme's active site. nih.gov

π-π and Hydrophobic Interactions: The aromatic pyridine ring is capable of engaging in π-π stacking and hydrophobic interactions. In 2-(2-aminoethyl)pyridine-based hybrids, face-to-face stacking promotes π–π interactions between adjacent pyridyl rings. nih.gov Similarly, docking studies of 2-amino-4,6-diarylpyrimidines with ABL1 tyrosine kinase revealed π–π linkages with key residues in the active site. rsc.org The crystal structure of KDM5A with the inhibitor KDM5-C49 also shows important hydrophobic interactions contributing to binding. nih.gov

Molecular Modeling and Docking Simulations for Predicting Binding Modes and Affinities

Computational techniques are instrumental in understanding and predicting how pyridinone derivatives interact with their biological targets.

Predicting Binding Modes: Molecular docking simulations have been successfully employed to predict the binding orientation of pyridinone-like scaffolds in enzyme active sites. For derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, docking studies identified key polar interactions with lysine and aspartate residues and nonpolar interactions with isoleucine as crucial for binding to cyclin-dependent kinases (CDK2/4/6). nih.govnih.gov Similarly, docking revealed that 2-amino-4,6-diarylpyrimidine inhibitors form stable hydrogen bonds within the active site of the ABL1 tyrosine kinase. rsc.org

Virtual Screening: This computational method has been used to identify novel pyridinone-based scaffolds. Virtual screening of compound libraries led to the discovery of a lead scaffold for JMJD2A inhibitors, which was later optimized to yield highly potent compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to validate docking results and assess the stability of ligand-protein complexes over time. Studies on CDK inhibitors confirmed the stability of the docked poses and highlighted that polar electrostatic interactions were critical factors influencing the bioactivity of the inhibitors. nih.gov

Experimental Validation of Binding Modes and Mechanisms (e.g., Biochemical Assays, Co-crystallography of Ligand-Target Complexes)

Computational predictions are rigorously tested and validated through a variety of experimental techniques.

Biochemical Assays: Enzyme inhibition is quantified using biochemical assays. For KDM5A, a luminescence-based AlphaScreen assay was used to screen for small molecule inhibitors and determine their IC₅₀ values. nih.gov The inhibitory activity of KDM5-C49 against KDM5A, KDM5B, and KDM5C was confirmed using two independent assays. nih.gov

Co-crystallography: The most definitive evidence for a binding mode comes from X-ray co-crystallography of the ligand-target complex. The crystal structure of KDM5A has been solved in complex with several inhibitors, including KDM5-C49. nih.gov This revealed that the inhibitor binds to the active site metal and makes key hydrophobic contacts, displacing a water molecule. nih.gov A co-crystal structure of a substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylate bound to JMJD2A confirmed that it acts as a competitive inhibitor of the co-substrate 2-oxoglutarate. nih.gov

Cell-Based Assays: To confirm target engagement within a cellular context, techniques like Western blotting are used. Treatment of cancer cells with a cell-permeable KDM5A inhibitor (YUKA1) led to a dose-dependent increase in global H3K4me3 levels, confirming its on-target activity in vivo. nih.gov

Role of Metal Chelation in Biological Activity and Therapeutic Mechanisms

A key mechanism of action for many pyridinone inhibitors is the chelation of a metal cofactor in the enzyme's active site. This is particularly relevant for the JmjC domain-containing histone demethylases, which are Fe(II)-dependent oxygenases. nih.gov

The catalytic cycle of these enzymes requires the binding of Fe(II) and the co-substrate 2-oxoglutarate (2OG). nih.gov Inhibitors designed with a pyridinone scaffold can mimic the binding of 2OG by chelating the active-site iron. The structure of this compound contains a pyridine nitrogen and a carbonyl group, which, along with the aminoethyl side chain, can act as coordination sites for a metal ion.

Crystallographic analysis of KDM5A in complex with the inhibitor KDM5-C49 demonstrated this mechanism explicitly. nih.gov The inhibitor provides two ligands for metal coordination: the pyridine ring nitrogen and the aminomethyl nitrogen. nih.gov This bidentate chelation effectively occupies the coordination sites required for catalysis, inhibiting the enzyme's function. This mode of binding, where the inhibitor chelates the active-site Fe(II), is a common feature among many inhibitors of 2OG-dependent oxygenases. nih.govnih.gov

Analytical Methodologies for the Detection and Quantification of 4 2 Aminoethyl Pyridin 2 1h One

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation of "4-(2-aminoethyl)pyridin-2(1H)-one" from complex mixtures, including reaction byproducts or biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary choice for the analysis of polar compounds like "this compound". The separation is typically achieved using a C18 or C8 stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The pH of the aqueous phase can be adjusted to control the retention time of the analyte, especially given the presence of the basic amino group.

For instance, methods developed for the separation of aminopyridine isomers often utilize a mobile phase of acetonitrile and methanol with additives like formic acid or ammonium (B1175870) formate, which are compatible with mass spectrometry detection. helixchrom.comsielc.com A typical HPLC method for a related compound, 4-amino-2-chloropyridine, employs a Primesep 100 mixed-mode column with a mobile phase of acetonitrile and sulfuric acid, with UV detection at 200 nm. biocompare.com

A representative HPLC method for the analysis of aminopyridine isomers is detailed in the table below. While not specific to "this compound", it provides a solid starting point for method development.

| Parameter | Value |

| Column | Amaze HD |

| Separation Modes | Hydrogen-bonding and cation-exchange |

| Column Dimensions | 3.2 x 150 mm |

| Mobile Phase | Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate |

| Detection | UV at 275 nm |

| Flow Rate | 1.0 mL/min |

| Analytes | Pyridine (B92270), 2-Aminopyridine (B139424), 3-Aminopyridine, 4-Aminopyridine (B3432731) |

| This data is illustrative and based on methods for related compounds. helixchrom.com |

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of "this compound", derivatization is a necessary step prior to GC analysis. Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in amino and hydroxyl groups. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the analyte into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative. researchgate.netnih.gov

The GC analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5MS. nih.gov The detection is commonly achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

A study on the GC-MS analysis of silylated derivatives provides a general framework for such an analysis. nih.gov

| Parameter | Value |

| GC System | Agilent 7890B |

| Column | Agilent DB-5MS UI fused-silica capillary column (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium (99.9999% purity) at 1.2 mL/min |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 250 °C |

| This data is illustrative and based on a general method for silylated compounds. nih.gov |

Spectroscopic Detection and Quantification Methods (e.g., UV-Vis, Fluorescence)

Spectroscopic methods are invaluable for the detection and quantification of "this compound", often used in conjunction with chromatographic separation.

UV-Vis Spectroscopy:

UV-Vis spectroscopy is a straightforward and robust method for the detection of compounds containing chromophores. The pyridin-2(1H)-one core of the target molecule is expected to exhibit characteristic UV absorption. The position and intensity of the absorption maxima are influenced by the substituents on the pyridine ring and the solvent used for the analysis. researchgate.net For many pyridine derivatives, the absorption maxima are observed in the UV range. researchgate.netresearchgate.net

The UV-Vis spectrum of a compound can be recorded using a spectrophotometer, and when coupled with HPLC, a UV-Vis detector allows for the quantification of the analyte as it elutes from the column. biocompare.comutoronto.ca

Fluorescence Spectroscopy:

Fluorescence spectroscopy is a highly sensitive technique that can be used for the detection of fluorescent compounds. While not all pyridinone derivatives are fluorescent, some exhibit fluorescence, and this property is highly dependent on the specific chemical structure. researchgate.net The presence of the aminoethyl group and the substitution pattern on the pyridinone ring will determine the fluorescence characteristics of "this compound". If the compound is fluorescent, this technique can offer excellent sensitivity and selectivity for its quantification. biocompare.com

The potential fluorescence of the compound can be explored by recording its excitation and emission spectra. If fluorescent, a fluorescence detector coupled with HPLC can be used for highly sensitive analysis. biocompare.comresearchgate.net

Mass Spectrometry-based Detection and Quantification in Complex Matrices

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the identification and quantification of compounds with high specificity and sensitivity. When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), it becomes an indispensable tool for analyzing complex samples.

For the analysis of "this compound" in complex matrices such as biological fluids (e.g., plasma, urine), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique offers high selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interference from the matrix.

The fragmentation pattern of "this compound" in the mass spectrometer would be characteristic of its structure. The fragmentation would likely involve the loss of the aminoethyl side chain or cleavage of the pyridinone ring. A detailed study of the fragmentation of a related compound, 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine (4'-OH-PhIP), in an ion trap mass analyzer has been performed to aid in its identification. nih.gov

The development of a robust LC-MS/MS method would involve optimizing the ionization source parameters (e.g., electrospray ionization - ESI), collision energy for fragmentation, and selecting the most abundant and specific fragment ions for quantification.

A representative LC-MS/MS method for a related heterocyclic amine is summarized below.

| Parameter | Value |

| Chromatography | Liquid Chromatography |

| Ionization | Electrospray Ionization (ESI) |

| Mass Analyzer | Tandem Mass Spectrometry (MS/MS) |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

| Application | Quantification in cooked meats |

| This data is illustrative and based on a method for a related compound. nih.gov |

Emerging Research Areas and Future Directions for 4 2 Aminoethyl Pyridin 2 1h One

Integration in Advanced Materials Science and Engineering

The unique structural characteristics of aminopyridine derivatives make them promising candidates for the development of advanced materials, particularly in the realm of hybrid organic-inorganic perovskites. Research on related compounds, such as 2-(2-aminoethyl)pyridine (B145717) (2-AEP) and 4-(2-aminoethyl)pyridine (B79904) (4-AEP), has demonstrated their utility in forming two-dimensional (2D) hybrid lead iodide structures. nih.govacs.org

Given that 4-(2-aminoethyl)pyridin-2(1H)-one shares the key aminoethyl and pyridine-like features, it is a strong candidate for incorporation into similar advanced materials. The presence of the carbonyl group in the pyridin-2(1H)-one ring introduces an additional site for hydrogen bonding and could influence the electronic properties and intermolecular interactions within a hybrid lattice. The exploration of this compound in forming novel metal-organic frameworks (MOFs) or hybrid perovskites could lead to materials with tailored electronic, optical, and stability properties for applications in solar cells, light-emitting diodes (OLEDs), and other optoelectronic devices. nih.govdiva-portal.org

Table 1: Potential Applications of Pyridinone-Based Derivatives in Materials Science

| Application Area | Potential Role of this compound | Relevant Structural Features |

|---|---|---|

| Hybrid Perovskites | Organic cation component for 2D or quasi-2D structures. | Pyridine (B92270) ring for π-π interactions; Aminoethyl group for hydrogen bonding and anchoring to the inorganic lattice. |

| Organic Light-Emitting Diodes (OLEDs) | Building block for thermally activated delayed fluorescence (TADF) emitters. diva-portal.org | Donor-acceptor structure inherent to substituted pyridinones. diva-portal.org |

| Metal-Organic Frameworks (MOFs) | Functional ligand for creating porous frameworks with specific guest-binding properties. acs.org | Pyridine nitrogen and amino group as coordination sites for metal ions. acs.org |

Development as Chemical Biology Probes and Diagnostic Tools

The pyridinone scaffold is increasingly recognized for its utility in creating chemical probes to study biological systems. nih.govfrontiersin.org These tools can be designed to interact with specific biological targets, such as proteins, allowing researchers to investigate their function and role in disease. A key advantage of the pyridinone core is its favorable physicochemical properties, including metabolic stability and water solubility, which are desirable for biological applications. researchgate.net

Derivatives of pyridinone have been successfully developed as potent and selective chemical probes. For example, a pyridinone-based molecule was created to serve as a probe for the interaction between the proteins WDR5 and MLL1, which is relevant to certain types of leukemia. nih.govfrontiersin.org The development of fluorescent probes is another promising avenue. The inherent photophysical properties of pyridinone derivatives can be tuned through chemical modification to create molecules that emit light upon binding to a target, enabling visualization in live cells. diva-portal.orgnih.gov

This compound is a particularly attractive starting point for creating such probes. Its pyridinone core can serve as the base scaffold, while the primary amino group on the ethyl side chain provides a convenient handle for chemical modification. This amino group can be readily conjugated to fluorescent dyes, affinity tags (like biotin), or photoreactive groups to generate a wide array of sophisticated molecular tools for biological research and diagnostics.

Table 2: Features of this compound for Chemical Probe Development

| Feature | Relevance in Chemical Probe Design |

|---|---|

| Pyridinone Core | A privileged scaffold that can be optimized for target binding and favorable physicochemical properties. nih.govresearchgate.net |

| Primary Amino Group | Provides a site for straightforward chemical conjugation to reporter molecules (e.g., fluorophores, affinity tags). |

| Potential for Fluorescence | The pyridinone ring system can be part of a fluorophore, with emission properties tunable by substitution. diva-portal.orgnih.gov |

| Hydrogen Bonding Capacity | The amide-like structure of the pyridinone ring can participate in specific hydrogen-bonding interactions with biological targets. nih.gov |

Exploration of Prodrug Strategies for Improved Pharmacokinetics

A significant challenge in drug development is ensuring that an active compound can reach its target in the body effectively. Prodrugs are inactive molecules that are converted into the active drug inside the body, a strategy often used to improve properties like solubility, stability, or oral absorption. nih.govmdpi.com The 2-pyridinone scaffold has been identified as a highly effective core for designing innovative prodrugs. nih.gov

One notable example is the development of 2-pyridinone aminals as a prodrug strategy for a class of HIV-1 integrase inhibitors. nih.gov Researchers found that while the parent drugs with a 2-pyridinone core were highly potent, they suffered from poor oral absorption at higher doses. To overcome this, they designed a prodrug that temporarily modified the 2-pyridinone ring, leading to significantly enhanced plasma exposure of the active drug after oral administration. nih.gov This demonstrates the utility of the 2-pyridinone moiety in creating prodrugs that can be cleaved in vivo to release the active agent.

Another relevant concept is the "pyridinone-methide elimination" reaction, which can be used to design self-immolative linkers. rsc.org These linkers are designed to fragment and release a drug molecule upon a specific trigger, such as an enzymatic reaction. This approach offers precise control over drug release. rsc.org

The 2(1H)-one structure within this compound makes it an ideal candidate for these prodrug strategies. The nitrogen and oxygen atoms of the pyridinone ring can be chemically modified to create prodrugs with improved pharmacokinetic profiles, potentially enhancing the therapeutic potential of molecules derived from this scaffold.

High-Throughput Screening and Artificial Intelligence in the Discovery of New Applications

Modern drug discovery and materials science are increasingly driven by technology. High-throughput screening (HTS) and artificial intelligence (AI) are powerful platforms for rapidly identifying new uses for chemical compounds. azolifesciences.commdpi.com

HTS allows for the automated testing of thousands to millions of compounds against a specific biological target or for a particular physical property. drugtargetreview.combmglabtech.com A chemical library containing this compound and its derivatives could be screened against a wide array of enzymes, receptors, or cell lines to uncover new biological activities. drugtargetreview.comnih.gov This process accelerates the identification of "hits"—compounds that show a desired effect—which can then be optimized into lead compounds for drug development or other applications. azolifesciences.combmglabtech.com

Artificial intelligence is revolutionizing the discovery process by analyzing vast datasets to predict the properties of molecules. mdpi.comnih.gov AI algorithms can be trained to predict biological activity, pharmacokinetic properties, or toxicity based on a compound's chemical structure. mdpi.com For this compound, AI could be used to:

Predict New Targets: By comparing its structure to those of known active molecules, AI can suggest potential biological targets. mdpi.com

Design Novel Derivatives: Generative AI models can design new molecules based on the pyridinone scaffold with optimized properties for a specific purpose. nih.gov

Repurpose Existing Compounds: AI can identify potential new uses for existing chemicals by finding previously unrecognized structure-activity relationships. mdpi.com

The integration of HTS and AI offers a powerful, data-driven approach to unlock the full potential of this compound, moving beyond traditional discovery methods to rapidly explore a vast landscape of possible applications. nih.gov

Q & A

Q. Q1. What are the most reliable synthetic routes for 4-(2-aminoethyl)pyridin-2(1H)-one, and what are their limitations?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous pyridin-2(1H)-one derivatives are synthesized via condensation reactions between pyrrolidine/pyridine precursors and aminoethyl groups under reflux with ethanol and triethylamine (NEt₃) . Limitations include low yields due to competing side reactions (e.g., over-alkylation) and challenges in isolating intermediates. Solubility issues in polar solvents (e.g., water) may also hinder purification .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Characterization requires a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., distinguishing aromatic protons at δ 6.5–8.0 ppm and amine protons at δ 1.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peaks) .

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .

Advanced Research Questions

Q. Q3. What experimental strategies are recommended to analyze the compound’s potential as a kinase or receptor modulator?

Methodological Answer:

- In Vitro Assays : Use enzymatic inhibition assays (e.g., c-Src kinase inhibition) with ATP-competitive binding studies. IC₅₀ values can be determined via fluorescence polarization .

- Molecular Docking : Compare the compound’s binding affinity to known modulators (e.g., M1 muscarinic acetylcholine receptor positive allosteric modulators) using software like AutoDock Vina .

- Structure-Activity Relationship (SAR) : Introduce substituents at the C-3 or C-4 positions to assess effects on potency and selectivity .

Q. Q4. How can contradictory data on the compound’s solubility and bioavailability be resolved?

Methodological Answer:

- Solubility Enhancement : Co-solvent systems (e.g., DMSO/water mixtures) or derivatization (e.g., hydrochloride salt formation) .

- Bioavailability Studies : Pharmacokinetic profiling in rodent models, measuring plasma concentration-time curves after oral/intravenous administration .

- Computational Modeling : Predict logP values (lipophilicity) and polar surface area (PSA) using tools like ChemAxon to optimize solubility .

Q. Q5. What are the best practices for evaluating neuroprotective or anti-inflammatory effects in vivo?

Methodological Answer:

- Animal Models : Use LPS-induced neuroinflammation models in mice to assess cytokine suppression (e.g., TNF-α, IL-6) via ELISA .

- Behavioral Tests : Evaluate cognitive function in neurodegenerative models (e.g., Morris water maze for spatial memory) .

- Histopathology : Post-mortem brain tissue analysis for microglial activation and neuronal damage markers (e.g., GFAP, Iba-1) .

Q. Q6. How can researchers address discrepancies in reported inhibitory activity across different enzyme targets?

Methodological Answer:

- Enzyme-Specific Assays : Replicate studies under standardized conditions (e.g., pH, temperature, substrate concentration) .

- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .

- Crystallography : Resolve X-ray structures of the compound bound to target enzymes (e.g., DPP-4) to identify binding motifs .

Methodological Challenges and Future Directions

Q. Q7. What advanced techniques are emerging for improving synthetic efficiency?

Methodological Answer:

Q. Q8. How can multi-omics approaches enhance mechanistic studies of this compound?

Methodological Answer:

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

- Metabolomics : LC-MS profiling to map metabolic pathway perturbations (e.g., glucose metabolism in DPP-4 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.